5‑Lipoxygenase (5‑LOX) Inhibitory Activity: Target Compound vs. Clinical Standard NDGA
Ethyl 5-(4-hydroxyphenoxy)pentanoate demonstrates extremely weak 5‑LOX inhibition (IC₅₀ >10,000 nM) when tested against human recombinant enzyme [1]. In contrast, the well‑characterized 5‑LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC₅₀ of 200 nM under comparable enzymatic conditions . This >50‑fold difference indicates that the compound is a low‑affinity binder that does not compete with potent 5‑LOX inhibitors, clarifying its role as a scaffold‑starting point rather than a drug‑ready candidate.
| Evidence Dimension | 5‑LOX enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >10,000 nM |
| Comparator Or Baseline | NDGA (IC₅₀ = 200 nM) |
| Quantified Difference | >50‑fold weaker inhibition |
| Conditions | Human recombinant 5‑LOX, Escherichia coli expression system, LTB₄/5‑HETE detection |
Why This Matters
Knowing the compound’s weak 5‑LOX affinity prevents misallocation as a direct LTB₄ antagonist and directs users toward its validated role as a synthetic intermediate for building high‑affinity analogs.
- [1] BindingDB. (n.d.). BDBM50591538 (CHEMBL5205807): Affinity Data IC₅₀ >1.00E+4 nM for human recombinant 5‑LOX. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 View Source
